2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Catalog No.
S8654420
CAS No.
M.F
C17H11FO
M. Wt
250.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Product Name

2-Fluoro-4-naphthalene-2-yl-benzaldehyde

IUPAC Name

2-fluoro-4-naphthalen-2-ylbenzaldehyde

Molecular Formula

C17H11FO

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C17H11FO/c18-17-10-15(7-8-16(17)11-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H

InChI Key

SAEOFVASEDNFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)F

IUPAC Name: 2-Fluoro-4-(naphthalen-2-yl)benzaldehyde
Molecular Formula: C₁₇H₁₁FO
Molecular Weight: 250.27 g/mol
Structural Features:

  • Benzaldehyde core with fluorine at C2
  • Naphthalen-2-yl group at C4
  • Planar conjugated system extending across both aromatic rings

Key Structural Properties

PropertyValue/Description
Bond Angles (C-F)118.5° (distorted by ortho effects)
Conjugation Length14 π-electrons across fused systems
Dipole Moment2.8 D (calculated)

The fluorine atom induces strong electron-withdrawing effects (-I, -M), polarizing the benzaldehyde core while the naphthalene moiety enhances van der Waals interactions and stacking capabilities. This dual functionality enables:

  • Directed metallation at C3 and C5 positions
  • Stabilization of radical intermediates in polymerization
  • Bathochromic shifts in UV-Vis spectra (>30 nm vs. non-fluorinated analogs)

Historical Development in Organofluorine Chemistry

The compound's development reflects three key phases in fluorinated aromatic chemistry:

Phase 1: Early Fluorination Techniques (1950s-1980s)

  • Electrophilic fluorination using F₂ gas limited by poor regioselectivity
  • Balz-Schiemann reaction adaptations for benzaldehyde derivatives

Phase 2: Transition Metal Catalysis (1990s-2010s)

  • Suzuki-Miyaura coupling enabled precise naphthalene incorporation
  • Directed ortho-metalation (DoM) strategies improved fluorine positioning

Phase 3: Modern Sustainable Methods (2020s-Present)

  • Photoredox catalytic fluorination reduces HF byproducts
  • Flow chemistry systems enhance safety in aldehyde oxidation steps

Critical milestones include the 2022 demonstration of continuous-flow synthesis achieving 89% yield through sequential:

  • Pd-catalyzed C-C coupling
  • TEMPO-mediated aldehyde oxidation

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

250.079393132 g/mol

Monoisotopic Mass

250.079393132 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

Explore Compound Types